1-(4,4-Diphenylcyclohexen-1-yl)ethanone
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Overview
Description
1-(4,4-Diphenylcyclohexen-1-yl)ethanone is an organic compound with the molecular formula C20H20O. It is characterized by a cyclohexene ring substituted with two phenyl groups and an ethanone group.
Preparation Methods
The synthesis of 1-(4,4-Diphenylcyclohexen-1-yl)ethanone typically involves the reaction of cyclohexanone with benzene in the presence of a strong acid catalyst, such as sulfuric acid, to form the intermediate 4,4-diphenylcyclohexanone. This intermediate is then subjected to dehydrogenation to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(4,4-Diphenylcyclohexen-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
1-(4,4-Diphenylcyclohexen-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 1-(4,4-Diphenylcyclohexen-1-yl)ethanone exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The compound’s anti-inflammatory effects could be related to its interaction with inflammatory mediators or signaling pathways .
Comparison with Similar Compounds
1-(4,4-Diphenylcyclohexen-1-yl)ethanone can be compared with similar compounds such as:
1-(3,4-Dihydroxyphenyl)ethanone: Known for its antioxidant properties.
1-(4,5-Dihydro-3-phenyl-5-isoxazolyl)ethanone: Studied for its potential pharmacological activities
Properties
Molecular Formula |
C20H20O |
---|---|
Molecular Weight |
276.4 g/mol |
IUPAC Name |
1-(4,4-diphenylcyclohexen-1-yl)ethanone |
InChI |
InChI=1S/C20H20O/c1-16(21)17-12-14-20(15-13-17,18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-12H,13-15H2,1H3 |
InChI Key |
AIARTWKIHPHNOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CCC(CC1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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